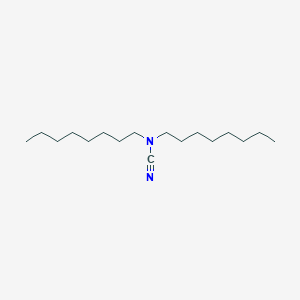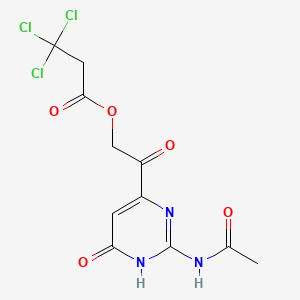
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate typically involves multi-step organic reactions. The starting materials may include acetamido pyrimidine derivatives and trichloropropanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate include other pyrimidine derivatives and trichloropropanoate esters.
Uniqueness
What sets this compound apart from its analogs is its specific structural features, such as the acetamido group and the trichloropropanoate ester moiety, which may confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
86944-34-5 |
|---|---|
Formule moléculaire |
C11H10Cl3N3O5 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] 3,3,3-trichloropropanoate |
InChI |
InChI=1S/C11H10Cl3N3O5/c1-5(18)15-10-16-6(2-8(20)17-10)7(19)4-22-9(21)3-11(12,13)14/h2H,3-4H2,1H3,(H2,15,16,17,18,20) |
Clé InChI |
FOUXNXLDSJYTHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



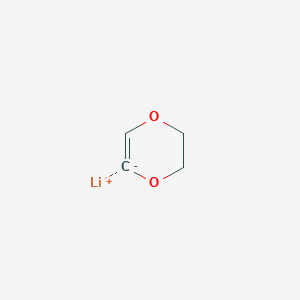
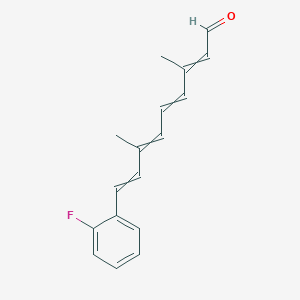
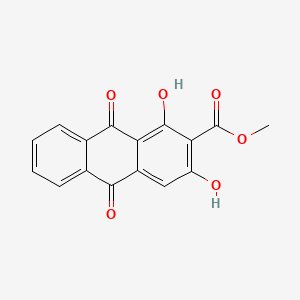
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
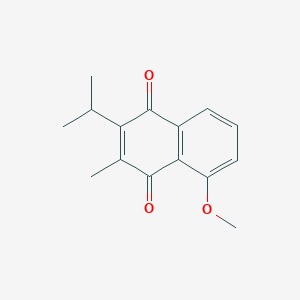
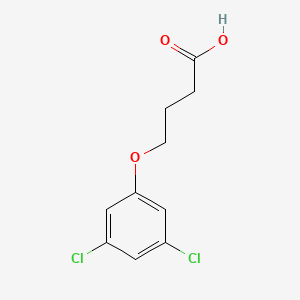
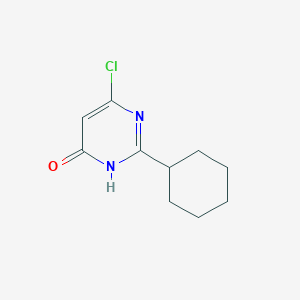
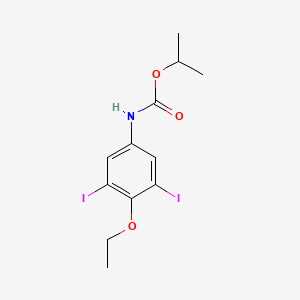
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
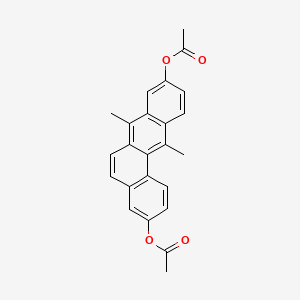
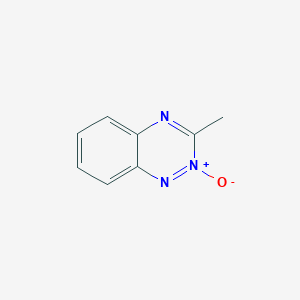
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
